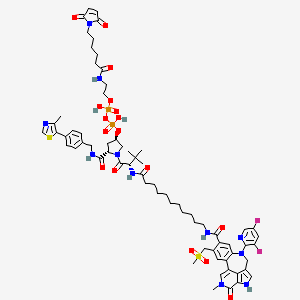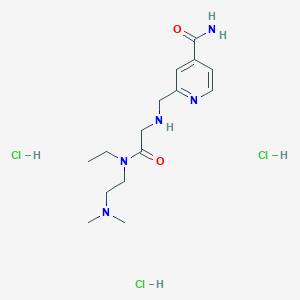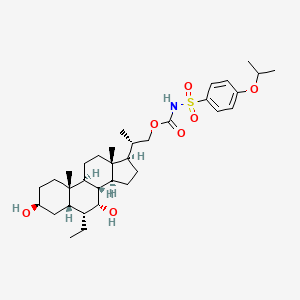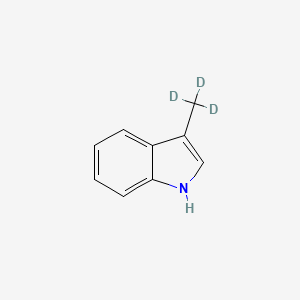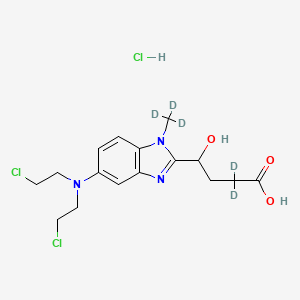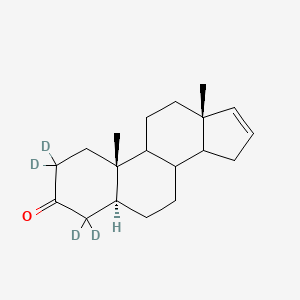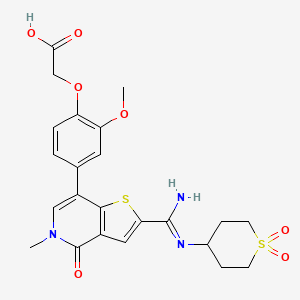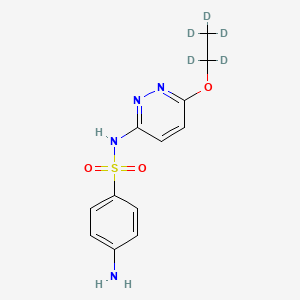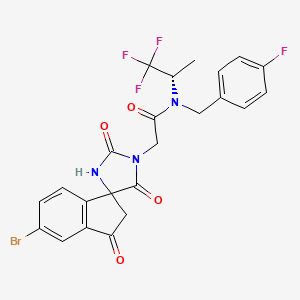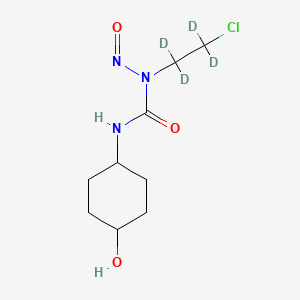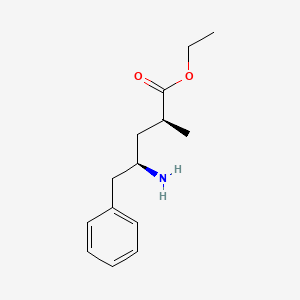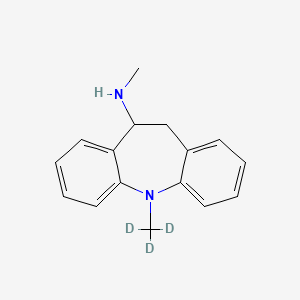![molecular formula C19H19ClN2O B12423633 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol: is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen, and its intricate tricyclic framework. The presence of chlorine and deuterium atoms in its structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced via deuterium exchange reactions, often using deuterated solvents or reagents.
Formation of the Tricyclic Framework: This involves a series of cyclization and functional group transformations, often under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or the chlorine atom, potentially leading to the formation of saturated or dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated or dechlorinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Isotope Labeling: The deuterium atoms in the compound make it useful for isotope labeling studies, which can help elucidate reaction mechanisms and metabolic pathways.
Biology:
Metabolic Studies: The compound can be used in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Materials Science: The compound’s unique properties can be exploited in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of deuterium atoms can influence the compound’s metabolic stability and its interactions with enzymes and receptors. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
2,2,6,6-Tetramethylpiperidine: This compound shares the piperidine ring structure but lacks the deuterium atoms and the tricyclic framework.
Chlorinated Piperidines: These compounds contain chlorine atoms but differ in their overall structure and substitution patterns.
Deuterated Compounds: Other deuterated compounds may share similar isotope labeling properties but differ in their chemical structure.
Uniqueness: The uniqueness of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol lies in its combination of deuterium atoms, chlorine atom, and tricyclic framework. This combination of features makes it a valuable compound for a wide range of scientific research applications.
特性
分子式 |
C19H19ClN2O |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i7D2,8D2 |
InChIキー |
NDFMTPISBHBIKE-OSEHSPPNSA-N |
異性体SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] |
正規SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



